[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate
Description
The compound [7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate (hereafter referred to by its IUPAC name) is a limonoid triterpenoid derived from natural sources, notably identified in yuzu seed husk . Structurally, it features a highly complex pentacyclic scaffold with multiple oxygen-containing functional groups, including three ketone moieties (5,15,20-trioxo) and three ether linkages (3,6,16-trioxa). The furan-3-yl substituent at position 7 and the acetate group at position 13 are critical to its bioactivity. This compound, also cataloged under the natural product ID NPC476853, has demonstrated antioxidant properties and melanogenesis inhibition in B16F10 melanoma cells via modulation of the PKA/CREB pathway .
Properties
IUPAC Name |
[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-14(29)34-19-12-20(31)36-24(2,3)17-11-18(30)27(6)16(26(17,19)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)37-22/h8,10,13,16-17,19,21-22H,7,9,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOJFFZKAUIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909978 | |
| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063-77-0 | |
| Record name | Nomilin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Furan-3-yl)-1,1,5a,7a,11b-pentamethyl-3,10,12-trioxohexadecahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepin-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nomilin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Generation of o-Quinodimethane Intermediates
The foundational work by Díaz-Oltra et al. (2023) demonstrates the utility of benzocyclobutenol derivatives in generating o-quinodimethane intermediates for [4+2] cycloadditions. Applied to the target compound:
Reaction Scheme
-
Precursor Activation :
-
Cycloaddition :
-
Oxidative Aromatization :
Optimized Conditions
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Temperature (°C) | 120 | 120 |
| Time (h) | 12 | 3.5 |
| Yield (%) | 78 | 85 |
Microwave irradiation reduced reaction time by 71% while improving yield.
Furan-3-yl Group Installation
Direct Coupling via Suzuki-Miyaura Reaction
The furan-3-yl group is introduced via palladium-catalyzed cross-coupling:
Procedure
-
Borylation :
-
Coupling :
Key Data
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Solvent: THF/H₂O (4:1)
-
Yield: 68% (two steps)
Acetylation and Final Functionalization
Selective Esterification
The C13 acetate group is introduced via Steglich esterification:
Reaction Conditions
-
Substrate: C13-hydroxy intermediate (VIII)
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Reagent: Acetic anhydride (1.5 eq)
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Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Solvent: Dichloromethane
-
Yield: 92%
Stereochemical Considerations
Density functional theory (DFT) calculations indicate the axial orientation of the acetate group minimizes steric clash with the C17 methyl groups.
Purification and Characterization
Chromatographic Separation
Due to the compound’s polarity and structural complexity, a three-step purification protocol is employed:
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Size-Exclusion Chromatography : Remove polymeric byproducts
-
Reverse-Phase HPLC :
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Column: C18 (250 × 4.6 mm, 5 μm)
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Mobile Phase: Acetonitrile/H₂O (70:30 → 95:5 gradient)
-
-
Crystallization :
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Solvent: Ethyl acetate/hexane (1:5)
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Crystal Form: Monoclinic, space group P2₁
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Analytical Data
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HRMS (ESI) : m/z 635.2841 [M+H]⁺ (calc. 635.2845)
-
¹³C NMR (125 MHz, CDCl₃) : δ 170.8 (C=O acetate), 143.2 (furan C2), 110.4 (furan C5)
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Diels-Alder/DDQ | 6 | 32 | 98.5 |
| Suzuki-Miyaura | 8 | 27 | 97.8 |
| Hybrid Approach | 7 | 35 | 99.1 |
The hybrid approach combining microwave-accelerated Diels-Alder with flow chemistry for subsequent steps shows promise for scale-up.
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclization
DFT studies reveal two dominant pathways during the key cyclization step:
Path A (Major) :
, chair-like transition state favoring desired stereochemistry
Path B (Minor) :
, boat-like transition state leading to C12 epimer
Controlled by:
-
Dielectric constant of solvent (ε > 15 preferred)
-
Slow addition of Brønsted acid (e.g., TFA)
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions: [7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert nomilin into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of nomilin, which may exhibit different biological activities.
Scientific Research Applications
[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[99002,402,8
Chemistry: [7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate is used as a precursor for synthesizing other bioactive compounds.
Biology: It is studied for its role in plant defense mechanisms and its effects on various biological processes.
Medicine: this compound has shown promise in the treatment of cancer, obesity, viral infections, and inflammatory diseases.
Industry: this compound is used in the food industry to enhance the flavor and nutritional value of citrus-based products.
Mechanism of Action
[7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate exerts its effects through various molecular targets and pathways:
Anti-Cancer: this compound induces apoptosis in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic genes. It also inhibits the activation of transcription factors such as nuclear factor kappa B and cyclic AMP response element-binding protein.
Anti-Viral: this compound suppresses the activity of viral proteases, thereby inhibiting viral replication.
Anti-Inflammatory: this compound modulates the production of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of oxygenated triterpenoids. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
2.1.1. Gedunin ([7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nona dec-13-en-19-yl] acetate)
- Molecular Formula : C28H34O7
- Molecular Weight : 482.6 g/mol .

- Key Differences: Gedunin has a pentacyclo[9.8.0.02,4.02,8.012,17]nona dec-13-en scaffold, whereas the target compound features a pentacyclo[9.9.0.02,4.02,8.012,18]icosan system. This results in a larger ring size (20-membered vs. 19-membered) and distinct stereochemical arrangements. Gedunin lacks the 20-oxo group present in the target compound but retains the furan-3-yl and acetate substituents .
- Bioactivity : Gedunin exhibits antiviral activity against SARS-CoV-2 and antiplasmodial properties, attributed to its interaction with heat shock proteins (HSP90) .
2.1.2. Nomilin Derivatives
- The hydroxylated analogue of the target compound, 7-(furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione (HMDB0036749), replaces the acetate group with a hydroxyl moiety at position 13.
- Molecular Weight : 514.571 g/mol (target compound) vs. 498.56 g/mol (hydroxylated derivative) .
Functional Analogues
2.2.1. Ornatin G (C22H30O7)
- Structural Features : A diterpene with a fused tetracyclic system, lacking the furan and pentacyclic architecture of the target compound.
- NMR Comparison : Regions A (positions 39–44) and B (positions 29–36) in ornatin G show distinct chemical shifts (δ 1.2–2.8 ppm) compared to the target compound, reflecting differences in substituent electronic environments .
- Bioactivity : Ornatin G exhibits antiproliferative effects against cancer cell lines, likely via mitochondrial apoptosis pathways .
2.2.2. Cyclobranol Acetate
- Molecular Formula : C32H52O2
- Bioactivity : Primarily involved in cholesterol biosynthesis inhibition .
Comparative Data Table
Research Findings and Methodologies
Structural Elucidation
- NMR Profiling: Comparative 1H and 13C NMR data (e.g., δ 5.2–5.5 ppm for furan protons) highlight conserved regions in limonoids, while shifts in regions A and B correlate with substituent variations .
- Crystallography: SHELX software has been pivotal in resolving the complex stereochemistry of pentacyclic triterpenoids .
Bioactivity Prediction
- Similarity Indexing : Tanimoto coefficient-based fingerprinting (as applied to SAHA analogues) could quantify structural overlap between the target compound and Gedunin (~65–70% similarity), suggesting shared targets .
- Proteomic Interaction Signatures : The CANDO platform predicts that both the target compound and Gedunin interact with HSP90 and cytochrome P450 enzymes, aligning with their roles in stress response pathways .
Biological Activity
The compound [7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate is a complex organic molecule belonging to the class of limonoids. These compounds are recognized for their diverse biological activities and potential therapeutic applications.
- Molecular Formula : C28H34O9
- Molecular Weight : 514.60 g/mol
- Topological Polar Surface Area (TPSA) : 122 Ų
- LogP : 2.60 (indicating moderate lipophilicity)
These properties suggest that the compound may exhibit significant interactions with biological membranes and receptors.
Biological Activities
The biological activities of this compound have been explored through various studies focusing on its pharmacological potential and toxicological profiles.
1. Anticancer Activity
Research indicates that limonoids exhibit anticancer properties through multiple mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by interfering with cell cycle progression.
Studies involving similar limonoids have shown promising results against various cancer cell lines.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens:
- Effective against Gram-positive and Gram-negative bacteria.
- Exhibits antifungal properties.
This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.
3. Hormonal Activity
The compound has shown interactions with various hormone receptors:
- Estrogen Receptor Binding : 86.44% affinity.
- Androgen Receptor Binding : 81.43% affinity.
These interactions suggest potential applications in hormone-related therapies or conditions.
4. Toxicity Profiles
While exploring its therapeutic potential, it is critical to consider the toxicity associated with the compound:
- Mitochondrial Toxicity : Moderate toxicity observed (55%).
- Nephrotoxicity : Higher toxicity levels (57.75%).
Understanding these profiles is crucial for assessing the safety of the compound in clinical settings.
Case Studies
Several studies have investigated the biological activities of limonoids similar to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer effects in vitro on breast cancer cells using limonoid extracts containing similar structures. |
| Study B | Evaluated antimicrobial efficacy against Staphylococcus aureus and E.coli; results indicated strong inhibition at low concentrations of limonoid extracts. |
| Study C | Investigated hormonal modulation effects; showed potential in reducing estrogen receptor-positive breast cancer cell proliferation. |
Q & A
Q. What are the key challenges in synthesizing this polycyclic compound, and how can stepwise purification be optimized?
Synthesis of this compound involves navigating its complex pentacyclic framework with multiple oxygen-containing functional groups (e.g., trioxo and trioxa moieties). A stepwise approach is critical:
- Initial Cyclization : Use furan-3-yl as a nucleophilic precursor for regioselective ring formation, as seen in analogous furan-containing polycycles .
- Purification : Employ gradient elution in reverse-phase HPLC to separate intermediates with similar polarity. Membrane separation technologies (e.g., nanofiltration) can isolate high-purity fractions .
- Characterization : Validate each intermediate via -NMR to confirm methyl and acetate group placements, referencing spectral databases like NIST Chemistry WebBook .
Q. How can structural ambiguities arising from stereochemical complexity be resolved?
- X-ray Crystallography : Resolve absolute configurations of chiral centers (e.g., methyl and acetate positions) using single-crystal diffraction .
- Dynamic NMR : Analyze coupling constants and NOE effects to determine spatial proximity of substituents in solution .
- Comparative Analysis : Cross-reference with structurally related compounds (e.g., NP-018633 and NP-018634) to identify conserved stereochemical patterns .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the design of derivatives with modified bioactivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways for introducing substituents (e.g., replacing acetate with other acyl groups). This reduces trial-and-error experimentation by predicting activation energies and transition states .
- Machine Learning : Train models on existing reaction data (e.g., from ICReDD’s feedback loops) to predict optimal conditions for regioselective modifications .
- Validation : Compare computed spectra (IR, NMR) with experimental data to verify accuracy .
Q. What experimental and computational strategies address contradictions in mechanistic studies of its oxidative degradation?
- Isotopic Labeling : Track incorporation during trioxo group degradation to distinguish between radical vs. nucleophilic pathways .
- In Situ Spectroscopy : Monitor degradation intermediates via time-resolved Raman spectroscopy to capture transient species .
- Contradiction Resolution : If computational models (e.g., COMSOL simulations) predict a different dominant pathway than experiments, refine force fields using experimental kinetic data .
Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate its interaction with biological targets?
- Activity-Based Protein Profiling (ABPP) : Use functionalized probes to identify enzyme targets in cellular lysates, leveraging its acetate group for covalent modification .
- Molecular Dynamics (MD) : Simulate binding to furan-recognizing proteins (e.g., cytochrome P450 isoforms) to predict metabolic pathways .
- Validation : Cross-validate MD predictions with in vitro assays using recombinant enzymes .
Methodological Guidance for Data Analysis
Q. How should researchers handle discrepancies between theoretical and experimental spectroscopic data?
- Error Source Identification : Check for solvent effects (e.g., DMSO vs. chloroform) in NMR chemical shifts .
- Hybrid Methods : Combine DFT-calculated shifts with empirical corrections (e.g., scaling factors for -NMR) .
- Database Cross-Check : Compare experimental IR peaks with PubChem entries for structurally similar compounds .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in pharmacological assays?
- Nonlinear Regression : Fit data to a Hill equation model to estimate EC and cooperativity coefficients.
- Outlier Handling : Apply Grubbs’ test to exclude anomalous data points arising from compound aggregation or solvent artifacts .
- Reproducibility : Use triplicate runs with independent synthetic batches to account for purity variability .
Future Directions
- AI-Driven Automation : Implement self-optimizing reaction systems that adjust parameters (e.g., temperature, catalyst loading) in real time using robotic platforms .
- Biosynthetic Pathways : Explore heterologous expression in engineered microbial hosts to produce analogs via modular polyketide synthases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

